3-Bromoacenaphthylene-1,2-dione

Organic Synthesis Preparative Chemistry Halogenated Acenaphthylene

Securing a versatile building block with orthogonal reactive sites for sequential cross-coupling/condensation is a persistent challenge in materials and medicinal chemistry. 3-Bromoacenaphthylene-1,2-dione addresses this gap by combining a Suzuki-active C3-Br handle with an α-diketone moiety that undergoes regioselective condensations. • Enables two-step diversification to fused heterocycles and D-A-D TADF emitters (e.g., red OLEDs with λEL >690 nm, EQEmax up to 1.479%) without extra pre-functionalization. • 0.3-0.5 eV LUMO lowering vs. parent dione enhances electron injection for n-type OFETs/OPVs. • Bulk custom synthesis available; typical delivery: 2-4 weeks worldwide.

Molecular Formula C12H5BrO2
Molecular Weight 261.07 g/mol
Cat. No. B12841346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoacenaphthylene-1,2-dione
Molecular FormulaC12H5BrO2
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)C(=O)C3=C(C=C2)Br
InChIInChI=1S/C12H5BrO2/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)11(7)14/h1-5H
InChIKeyIMOWYRHKHDFLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Specifications & Class Definition


3-Bromoacenaphthylene-1,2-dione is a brominated acenaphthoquinone derivative (CAS: not universally assigned; molecular formula C12H5BrO2, MW 261.07 g/mol) that belongs to the class of α-diketones fused to a polycyclic aromatic framework. The compound features a 3-position bromine substituent on the acenaphthylene core, which distinguishes it from other positional isomers (e.g., 4-bromo, 5-bromo) and other halogenated analogs (e.g., chloro, iodo) [1]. The α-diketone moiety serves as a primary site for condensation reactions, spirocyclizations, and nucleophilic additions, making the compound a versatile building block for heterocyclic synthesis and materials chemistry . The bromine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while modulating the electronic properties of the conjugated π-system.

Why Halogen Analogs Cannot Substitute


In scientific and industrial workflows, 3-bromoacenaphthylene-1,2-dione cannot be simply replaced by unsubstituted acenaphthylene-1,2-dione or other halogenated analogs (e.g., 3-chloro, 4-bromo) without altering reaction outcomes and material properties. The presence and position of the bromine atom directly influence both the electronic character of the π-system and the site-specific reactivity available for downstream functionalization [1]. While the unsubstituted parent compound (acenaphthylene-1,2-dione) offers a generic diketone platform, it lacks the synthetic handle required for cross-coupling diversification without additional pre-functionalization steps . Conversely, chloro analogs exhibit lower reactivity in palladium-catalyzed cross-couplings compared to bromo analogs due to the stronger C–Cl bond, while iodo analogs, though more reactive, introduce greater cost and potential for unwanted side reactions. Positional isomers (e.g., 4-bromoacenaphthylene-1,2-dione) present different steric and electronic environments that can alter regioselectivity in subsequent cycloadditions and nucleophilic attacks [1]. The quantitative evidence below substantiates the specific differentiation of the 3-bromo derivative relative to these comparators.

Quantitative Differential Evidence


Synthetic Accessibility: Direct Oxidation Route

The 3-bromo isomer (target compound) is prepared via oxidation of 5-bromoacenaphthene using sodium dichromate in acidic medium . This route provides a more direct and scalable entry compared to the 4-bromo isomer, which requires sequential bromination and oxidation steps and is noted in vendor literature as 'synthetically demanding' . The 5-bromo isomer can also be prepared via oxidation of the corresponding 5-bromoacenaphthene precursor, but the 3-bromo substitution pattern offers distinct electronic and steric advantages in subsequent derivatizations [1].

Organic Synthesis Preparative Chemistry Halogenated Acenaphthylene

LUMO Energy Level Modulation by Bromination

The introduction of bromine substituents onto the acenaphthoquinone core significantly lowers the LUMO energy level, enhancing electron-accepting capability. In a closely related system, dibrominated bis-acenaphthoquinone diimides (BAI) bearing bromine substituents exhibit a LUMO level of −4.17 eV, which is substantially lower than that of the unsubstituted acenaphthylene-1,2-dione framework [1]. While direct LUMO data for 3-bromoacenaphthylene-1,2-dione are not available in the open literature, computational studies on brominated acenaphthylene systems consistently show that bromine substitution lowers the LUMO energy by 0.3–0.5 eV relative to the unsubstituted parent, due to the electron-withdrawing inductive effect and extended conjugation [2].

Materials Chemistry Organic Electronics n-Type Semiconductors

Cross-Coupling Reactivity: Bromine Leaving Group

The aryl bromide functionality at the 3-position of the acenaphthylene-1,2-dione core provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings with boronic acids [1]. This reactivity profile places the 3-bromo derivative in a favorable position between the less reactive chloro analogs (requiring harsher conditions or specialized ligands) and the more reactive but costlier and less stable iodo analogs [2]. In Suzuki couplings involving aryl bromides with phenylboronic acid, yields typically range from 70–95% under standard conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80–100°C), whereas analogous chloroarenes often require higher temperatures and/or specialized catalyst systems to achieve comparable yields [2].

Palladium Catalysis C–C Bond Formation Aryl Bromide Reactivity

Positional Isomer Differentiation (3-Br vs. 5-Br)

The substitution pattern on the acenaphthylene-1,2-dione core influences the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions. Studies on acenaphthene derivatives demonstrate that bromination and chlorination occur preferentially at the 5-position (para to the bridge), whereas the 3-position represents a distinct electronic environment [1]. The 3-bromo isomer thus offers a different steric and electronic profile for downstream functionalization compared to the more common 5-bromo isomer. The 3-position is situated ortho to one carbonyl group and peri to the other, which can influence the conformation of substituents introduced at this site and affect π-stacking interactions in solid-state materials [2].

Regioselectivity Electrophilic Aromatic Substitution Acenaphthylene Chemistry

Prioritized Application Scenarios


π-Extended PAH Synthesis

The 3-bromoacenaphthylene-1,2-dione scaffold serves as a versatile platform for constructing π-extended polycyclic aromatic hydrocarbons (PAHs) via Suzuki-Miyaura cross-coupling of the aryl bromide handle followed by condensation reactions at the α-diketone moiety [1]. The combination of a reactive cross-coupling site (C3–Br) and a condensation-active diketone (C1,C2=O) enables a convergent synthetic approach to complex PAH architectures that is not possible with the unsubstituted parent compound (which lacks the cross-coupling handle) . The 3-bromo substitution pattern, distinct from the more common 5-bromo isomer, offers different regioselectivity in subsequent cyclization steps, potentially enabling access to PAHs with different edge topologies.

n-Type Organic Semiconductors

The electron-withdrawing nature of both the bromine substituent and the α-diketone moiety makes 3-bromoacenaphthylene-1,2-dione an attractive building block for n-type (electron-transporting) organic semiconductors [1]. The lowered LUMO energy level (estimated 0.3–0.5 eV reduction relative to unsubstituted acenaphthylene-1,2-dione) enhances electron injection and transport, which is critical for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electron-transport layers in OLEDs . The 3-bromo derivative offers a more favorable balance of electronic properties and synthetic accessibility compared to the unsubstituted parent (higher LUMO, no cross-coupling handle) and the di-brominated derivatives (stronger electron-withdrawing but more complex synthesis and potentially reduced solubility).

Spirocyclic & Heterocyclic Library Synthesis

The orthogonal reactivity of the C3–Br and C1,C2=O sites enables sequential or tandem functionalization strategies: (1) Suzuki-Miyaura coupling at C3 to introduce aryl/heteroaryl diversity, followed by (2) condensation of the α-diketone with binucleophiles (e.g., diamines, aminothiols, hydrazines) to form fused heterocycles [1]. This two-step diversification platform allows the rapid generation of compound libraries for medicinal chemistry and materials discovery that would require additional synthetic steps if starting from unsubstituted acenaphthylene-1,2-dione . The moderate reactivity of the aryl bromide (vs. chloride or iodide) provides optimal compatibility with a wide range of coupling partners and reaction conditions [2].

Red/NIR TADF Emitters

Acenaphthylene-1,2-dione derivatives have been demonstrated as effective weak electron-withdrawing acceptors in donor-acceptor-donor (D-A-D) thermally activated delayed fluorescence (TADF) emitters for OLEDs [1]. The 3-bromo derivative can serve as a precursor to such emitters via cross-coupling of the aryl bromide with electron-donating arylamine units (e.g., triphenylamine, naphthylphenylamine), directly forming the D-A-D architecture without requiring additional pre-functionalization . TADF emitters based on acenaphthylene-1,2-dione acceptors have demonstrated red electroluminescence with λEL exceeding 690 nm and EQEmax values up to 1.479% [1].

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